molecular formula C18H20F3N3O3 B14999069 N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide

N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide

Cat. No.: B14999069
M. Wt: 383.4 g/mol
InChI Key: KVYJVNQDHQPKSY-UHFFFAOYSA-N
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Description

N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide is a complex organic compound with a unique structure that includes a cyclopentyl ring, an imidazolidinone core, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor to form the imidazolidinone core, followed by the introduction of the trifluoromethyl group and the phenylpropanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives with altered functional groups.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate enzyme interactions or receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolidinone derivatives with different substituents, such as:

  • N-[1-cyclopentyl-2,5-dioxo-4-methylimidazolidin-4-yl]-3-phenylpropanamide
  • N-[1-cyclopentyl-2,5-dioxo-4-(chloromethyl)imidazolidin-4-yl]-3-phenylpropanamide

Uniqueness

The presence of the trifluoromethyl group in N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide distinguishes it from similar compounds. This group can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding interactions.

Properties

Molecular Formula

C18H20F3N3O3

Molecular Weight

383.4 g/mol

IUPAC Name

N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide

InChI

InChI=1S/C18H20F3N3O3/c19-18(20,21)17(22-14(25)11-10-12-6-2-1-3-7-12)15(26)24(16(27)23-17)13-8-4-5-9-13/h1-3,6-7,13H,4-5,8-11H2,(H,22,25)(H,23,27)

InChI Key

KVYJVNQDHQPKSY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)CCC3=CC=CC=C3

Origin of Product

United States

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